molecular formula C28H24N4O5 B10877124 N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)

N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)

Cat. No.: B10877124
M. Wt: 496.5 g/mol
InChI Key: XFAQPMWUMIVNNA-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 2-position with a phenylcarbonylamino group. The side chain includes a hydrazinyl moiety linked to a furan-2-ylcarbonyl group and a 1-oxo-3-phenylpropan-2-yl unit. The furan ring and hydrazinyl group may enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C28H24N4O5

Molecular Weight

496.5 g/mol

IUPAC Name

2-benzamido-N-[1-[2-(furan-2-carbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C28H24N4O5/c33-25(20-12-5-2-6-13-20)29-22-15-8-7-14-21(22)26(34)30-23(18-19-10-3-1-4-11-19)27(35)31-32-28(36)24-16-9-17-37-24/h1-17,23H,18H2,(H,29,33)(H,30,34)(H,31,35)(H,32,36)

InChI Key

XFAQPMWUMIVNNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NNC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide involves multiple steps, starting with the preparation of the furan-2-ylcarbonyl hydrazine. This intermediate is then reacted with 1-oxo-3-phenylpropan-2-yl chloride under controlled conditions to form the hydrazinyl derivative. The final step involves the reaction of this intermediate with 2-[(phenylcarbonyl)amino]benzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Applications

Preliminary studies suggest that N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide may exhibit significant antimicrobial properties. The compound's structural similarities to known antimicrobial agents indicate potential effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar furan and hydrazine linkages have shown promising activity against resistant strains, emphasizing the need for further exploration of this compound's efficacy in combating multi-drug resistant infections .

Anticancer Applications

The compound's dual functionality as an antitumor agent has garnered attention in cancer research. Studies have indicated that derivatives of benzamide compounds can inhibit cancer cell proliferation effectively. For example, related compounds have demonstrated IC50 values comparable to established chemotherapeutics, suggesting that N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide could serve as a lead compound in developing new anticancer therapies .

Comparative Analysis with Related Compounds

To illustrate the potential of N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
N-(4-Hydroxyphenyl)benzamideHydroxy group on phenolAntitumor
5-(Furan-2-carbonyl)-hydrazineFuran and hydrazine linkageAntimicrobial
N-(Phenylethylene)benzamideEthylene bridgeAnti-inflammatory

This table highlights the shared characteristics among these compounds that contribute to their biological activities, reinforcing the potential of N-{1-[2-(furan-2-ycarbonyl)hydrazinyl]-1-oxo-3-phenypropan-2-y]-2-[ (phenlycarbonly)amino]benzamide} as a versatile agent in drug discovery .

Mechanism of Action

The mechanism of action of N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The hydrazinyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydrazine/Furan Motifs
Compound Name Key Structural Features Biological Activity/Findings Reference
(Z)-N-(3-(2-Carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide Thiosemicarbazide group, furan-2-yl, dimethoxybenzamide Moderate cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines
2-[(2E)-2-(2-Furylmethylene)hydrazino]-2-oxo-N-phenylacetamide Furan-2-ylmethylene hydrazine, phenylacetamide Not explicitly stated; structural similarity suggests potential antioxidant/antimicrobial
N-{1-[[2-[5-(2-Fluorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide Thiazolidinone core, fluorobenzylidene, hydrazine-benzamide hybrid Cytotoxic activity (IC₅₀ = 8.2–14.7 µM) against leukemia (K562) and colon cancer (HCT-116)

Key Observations :

  • Hydrazine derivatives : The presence of hydrazine or thiosemicarbazide groups correlates with anticancer activity, likely due to metal chelation or enzyme inhibition (e.g., topoisomerases) .
  • Substituent effects : Fluorinated or methoxy groups (e.g., 3,4-dimethoxybenzamide in ) may modulate solubility and bioavailability, impacting potency .
Benzamide Derivatives with Varied Substituents
Compound Name Key Structural Features Biological Activity/Findings Reference
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide Hydroxybenzamide, trifluoromethylphenyl Antimicrobial activity (MIC = 12.5–25 µg/mL)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxyalkyl group, 3-methylbenzamide Metal-catalyzed C–H bond functionalization candidate

Key Observations :

  • Hydroxy groups : The 2-hydroxy substituent in enhances hydrogen-bonding capacity, critical for antimicrobial activity .
  • Trifluoromethyl groups : Electron-withdrawing CF₃ groups may improve metabolic stability and membrane permeability .

Pharmacological and Industrial Relevance

  • Antimicrobial applications : Benzamide derivatives with polar substituents (e.g., hydroxy, CF₃) exhibit broad-spectrum activity, suggesting the target compound could be optimized similarly .

Biological Activity

N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

The compound features a unique combination of functional groups, including:

  • Furan moiety : Known for its biological properties.
  • Hydrazine linkage : Typically associated with antitumor and antimicrobial activities.
  • Aromatic systems : Contributing to its interaction with biological targets.

The molecular formula of this compound is C21H19N3O3C_{21}H_{19}N_{3}O_{3} with a molecular weight of approximately 361.4 g/mol, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms .

Biological Activities

Preliminary studies indicate that N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide exhibits several noteworthy biological activities:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms. Its structural similarity to known antitumor agents suggests potential effectiveness against various cancer types.
  • Antimicrobial Properties : Initial assessments indicate that the compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections .
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as SARS-CoV-2 main protease (Mpro), suggesting that this compound might also interact with specific biological targets effectively .

Understanding the mechanisms through which N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide exerts its biological effects is crucial. Potential mechanisms include:

  • Interaction with DNA/RNA : The aromatic systems may allow for intercalation or binding to nucleic acids, disrupting cellular processes.
  • Enzyme Inhibition : The hydrazine component may facilitate interactions with active sites of enzymes, inhibiting their function.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds similar to N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide:

StudyCompoundBiological ActivityIC50 Value
Study 1F8-S43Inhibitor of SARS-CoV-2 Mpro10.76 μM
Study 1F8-B6Reversible covalent inhibitor of Mpro1.57 μM
Study 1F8-B22Reversible covalent inhibitor of Mpro1.55 μM

These studies highlight the potential for further development and optimization of the compound's structure to enhance its biological activity.

Synthesis and Modification

The synthesis of N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide typically involves multi-step organic reactions, including:

  • Formation of the hydrazine linkage.
  • Introduction of the furan moiety.
  • Coupling with phenolic derivatives.

Careful control over reaction conditions is necessary to achieve high yields and purity .

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